molecular formula C14H16FN5O5S3 B2990992 N-(5-(N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide CAS No. 2034241-15-9

N-(5-(N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide

Cat. No.: B2990992
CAS No.: 2034241-15-9
M. Wt: 449.49
InChI Key: NVHQRHPCUBXMMQ-UHFFFAOYSA-N
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Description

N-(5-(N-(2-(6-Fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core substituted with a fluoro group, methyl group, and sulfamoyl ethyl moiety. The acetamide group is linked to a thiazole ring, which is functionalized with a sulfamoyl group.

Properties

IUPAC Name

N-[5-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethylsulfamoyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN5O5S3/c1-9(21)18-14-16-8-13(26-14)27(22,23)17-5-6-20-12-7-10(15)3-4-11(12)19(2)28(20,24)25/h3-4,7-8,17H,5-6H2,1-2H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHQRHPCUBXMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)S(=O)(=O)NCCN2C3=C(C=CC(=C3)F)N(S2(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN5O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide is a complex chemical compound with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure

The compound's IUPAC name is N-(5-(N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide. Its molecular formula and weight are as follows:

PropertyValue
Molecular FormulaC₁₄H₁₈F₁N₅O₄S₂
Molecular Weight394.45 g/mol

The biological activity of N-(5-(N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with various receptors, altering their activity and influencing downstream signaling pathways.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit antimicrobial activity. For instance:

  • Thiadiazole Derivatives : Known for their antibacterial and antifungal properties.

Anticancer Potential

Preliminary studies suggest that derivatives of thiadiazoles can induce apoptosis in cancer cells:

  • Mechanism : The compound may trigger cell cycle arrest and promote programmed cell death in malignant cells.

Case Studies

  • Study on Antibacterial Activity : A study evaluated the antibacterial effects of thiadiazole derivatives against Gram-positive and Gram-negative bacteria. Results showed a significant inhibition zone indicating effective antibacterial activity.
  • Anticancer Activity Assessment : In vitro assays demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines (e.g., HeLa and MCF-7), suggesting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of N-(5-(N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide, a comparison with structurally similar compounds is essential:

Compound NameKey FeaturesBiological Activity
Compound AThiadiazole derivativeModerate antibacterial activity
Compound BSulfonamide structureSignificant anticancer properties
N-(5...Unique fluorinated structureEnhanced bioactivity against pathogens

Comparison with Similar Compounds

Benzothiazole and Thiadiazole Derivatives

The target compound shares structural motifs with benzothiazole and thiadiazole derivatives, which are known for their pharmacological relevance. Key analogues include:

  • N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5–(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) : Features a nitro-substituted benzothiazole and a thiadiazole-thioacetamide linkage. It exhibits VEGFR-2 inhibition (IC₅₀ = 0.12 µM) and anticancer activity against HepG2 cells (IC₅₀ = 3.72 µM) .
  • N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide: Contains a trichloroethyl group and a thiadiazole ring, characterized by X-ray crystallography for structural validation .

Table 1: Structural Features of Key Analogues

Compound Core Structure Key Substituents Bioactivity Target
Target Compound Benzo[c][1,2,5]thiadiazole 6-Fluoro, 3-methyl, sulfamoyl ethyl Kinase inhibition (inferred)
6d Benzo[d]thiazole Nitro, thiadiazole-thioacetamide VEGFR-2, HepG2 inhibition
N-{2,2,2-Trichloro...acetamide Thiadiazole Trichloroethyl, phenyl Intermediate in synthesis

Sulfamoyl-Containing Analogues

Sulfamoyl groups enhance solubility and binding affinity. Examples include:

  • N-(4-Sulfamoylphenyl)-quinazolinone derivatives: These compounds (e.g., Compounds 5–10 in ) show structural similarity via sulfamoyl-phenyl and acetamide-thio linkages. Melting points range from 170.5°C to 315.5°C, with yields up to 91% .

Acetamide-Linked Compounds

Acetamide linkages are critical for hydrogen bonding in target interactions. Notable examples:

  • N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide : Combines thiadiazole and pyridazine rings, synthesized for antimicrobial screening .
  • N-(2,5-Dimethylphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide : Features a methyl-thiazole and acetamide group, with applications in organic synthesis .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted) Solubility (mg/mL)
Target Compound ~450 (estimated) Not reported 2.5–3.0* <0.1*
6d 518.54 269–315 3.2 0.08
Compound 5 454.47 269.0 2.8 0.12

*Predicted using preADMET .

Molecular Docking and Pharmacokinetics

  • 6d : Docking into VEGFR-2 (PDB: 4ASD) reveals hydrogen bonds with Glu885 and hydrophobic interactions with Leu840 .
  • Target Compound : Predicted to bind similarly due to sulfamoyl and acetamide groups, though exact binding data require validation.
  • Pharmacokinetics : 6d has moderate intestinal absorption (72% predicted) and CYP2D6 inhibition risk . The target compound’s fluoro group may enhance metabolic stability.

Discussion of Structural-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : The 6-fluoro and sulfamoyl groups in the target compound likely enhance kinase binding, as seen in nitro-substituted 6d .
  • Heterocyclic Diversity : Thiazole and thiadiazole rings improve π-π stacking, while acetamide linkages facilitate hydrogen bonding .
  • Isovalency vs. Isoelectronicity : While the target compound shares electronic features with analogues, its unique geometry (e.g., benzo[c][1,2,5]thiadiazole) may confer distinct bioactivity .

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